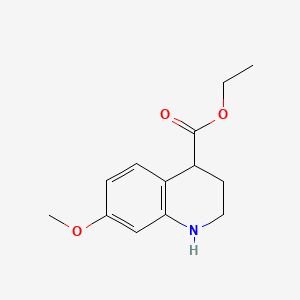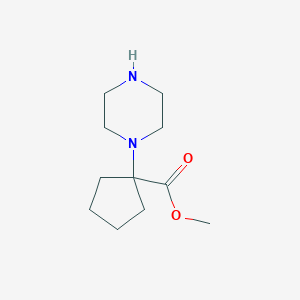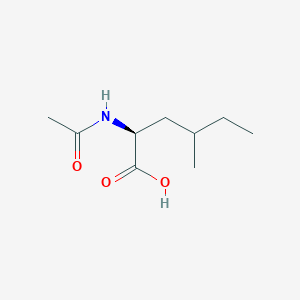
(Pent-4-yn-1-yl)hydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pent-4-yn-1-yl)hydrazine dihydrochloride is a chemical compound with the molecular formula C5H10N2·2HCl It is a hydrazine derivative, which means it contains the functional group -NH-NH2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pent-4-yn-1-yl)hydrazine dihydrochloride typically involves the reaction of pent-4-yn-1-amine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Pent-4-yn-1-amine} + \text{Hydrazine hydrate} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(Pent-4-yn-1-yl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives with different oxidation states.
Substitution: The hydrazine group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxygen-containing compounds, while substitution reactions can produce a wide range of hydrazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(Pent-4-yn-1-yl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Pent-4-yn-1-yl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(Pent-4-yn-1-yl)amine: A related compound with a similar structure but lacking the hydrazine group.
Hydrazine hydrate: A simpler hydrazine derivative used in various chemical reactions.
(Pent-4-yn-1-yl)hydrazine: The base compound without the dihydrochloride salt form.
Uniqueness
(Pent-4-yn-1-yl)hydrazine dihydrochloride is unique due to its combination of the pent-4-yn-1-yl group and the hydrazine moiety. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds. Its dihydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
Propiedades
Fórmula molecular |
C5H12Cl2N2 |
|---|---|
Peso molecular |
171.07 g/mol |
Nombre IUPAC |
pent-4-ynylhydrazine;dihydrochloride |
InChI |
InChI=1S/C5H10N2.2ClH/c1-2-3-4-5-7-6;;/h1,7H,3-6H2;2*1H |
Clave InChI |
YGKKAKOTOHYDPM-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCNN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B15306699.png)
![4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol](/img/structure/B15306704.png)
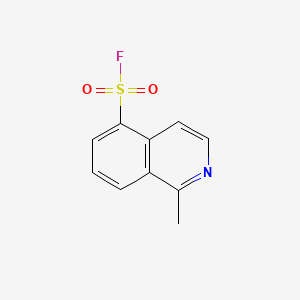
![[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B15306711.png)

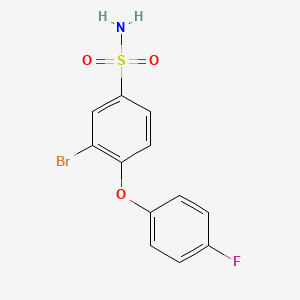
![3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylicacid](/img/structure/B15306754.png)
![2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15306759.png)
